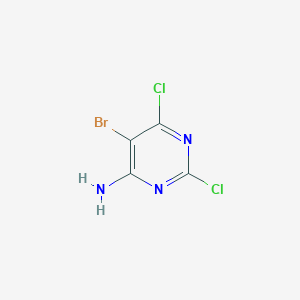

5-Bromo-2,6-dichloropyrimidin-4-amine

Vue d'ensemble

Description

5-Bromo-2,6-dichloropyrimidin-4-amine is a halogenated pyrimidine derivative Pyrimidines are a class of heterocyclic aromatic organic compounds similar to pyridine

Applications De Recherche Scientifique

5-Bromo-2,6-dichloropyrimidin-4-amine has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cancer and infectious diseases.

Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It serves as a building block for molecules that can modulate biological pathways, making it useful in drug discovery and development.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,6-dichloropyrimidin-4-amine typically involves halogenation reactions. One common method involves the bromination and chlorination of pyrimidine derivatives under controlled conditions. For example, starting with 2,6-dichloropyrimidine, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation processes but on a larger scale. The reaction conditions are optimized for yield and purity, often using continuous flow reactors to ensure consistent product quality .

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-2,6-dichloropyrimidin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.

Suzuki-Miyaura Coupling: This reaction uses palladium catalysts and boronic acids or esters under mild conditions.

Major Products

The major products formed from these reactions depend on the nucleophile or coupling partner used. For example, substitution with an amine would yield an aminopyrimidine derivative .

Mécanisme D'action

The mechanism of action of 5-Bromo-2,6-dichloropyrimidin-4-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary but often involve interactions with nucleic acids or proteins .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Bromo-2,4-dichloropyrimidine: Another halogenated pyrimidine with similar reactivity but different substitution pattern.

2,6-Dichloropyrimidine: Lacks the bromine atom, making it less reactive in certain substitution reactions.

Uniqueness

5-Bromo-2,6-dichloropyrimidin-4-amine is unique due to its specific halogenation pattern, which imparts distinct reactivity and properties. This makes it particularly useful in applications requiring selective substitution or coupling reactions .

Activité Biologique

5-Bromo-2,6-dichloropyrimidin-4-amine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: CHBrClN\

CAS Number: 101012-11-7

The compound features a pyrimidine ring with bromine and chlorine substituents at the 2 and 6 positions, respectively. This unique substitution pattern contributes to its biological activity.

Mechanisms of Biological Activity

This compound exhibits several mechanisms of action that underlie its biological effects:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including kinases and phosphatases, which play critical roles in cellular signaling pathways. This inhibition can lead to altered cellular responses and may have therapeutic implications in conditions such as cancer and inflammation .

- Antiviral Activity : Similar compounds have demonstrated antiviral properties by interfering with viral replication processes. The structural features of this compound suggest it may also exhibit such activity against enveloped viruses.

- Interaction with Receptors : The compound's ability to bind to biological macromolecules enables it to modulate receptor activity, influencing various physiological processes.

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds can inhibit the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. For instance, studies have shown that similar compounds can block the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers .

Antimicrobial Properties

This compound has been investigated for its antimicrobial potential. In vitro studies suggest that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. The mode of action appears to involve disruption of bacterial cell wall synthesis and function .

Data Table: Summary of Biological Activities

Research Findings

- In Vitro Studies : Laboratory studies have demonstrated that this compound effectively inhibits cancer cell proliferation in various assays. For instance, it has shown promising results against lung cancer cell lines by inducing apoptosis through the activation of caspase pathways .

- Animal Models : In vivo studies using animal models have confirmed the compound's anticancer effects, showing reduced tumor growth in treated subjects compared to controls. Dosage optimization studies indicated a therapeutic window where efficacy is maximized while minimizing toxicity .

- Synergistic Effects : When combined with other chemotherapeutic agents, this compound has exhibited synergistic effects, enhancing overall treatment efficacy against resistant cancer types .

Propriétés

IUPAC Name |

5-bromo-2,6-dichloropyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrCl2N3/c5-1-2(6)9-4(7)10-3(1)8/h(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBTHOTVRUMBOMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1Cl)Cl)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrCl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.